Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent, selective histone deacetylase (HDAC) class I inhibitor. [] It demonstrated strong inhibitory activity against human class I HDAC isoforms and exhibited antitumor activity against human myelodysplastic syndrome (SKM-1) cell lines in vitro and in vivo. [] The compound also induced G1 cell cycle arrest and apoptosis and increased intracellular levels of acetyl-histone H3 and P21. [] Its favorable pharmacokinetic profile and low hERG channel inhibition make it a promising anticancer drug candidate. []
LY-334370 and its Covalent Dimers
Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor. [] Researchers explored covalent dimerization of LY-334370 to create divalent molecules with altered affinity and selectivity profiles for different 5-HT1 receptor subtypes. [] These dimers incorporated various linker lengths, attachment positions, and functionalities, leading to significant variations in binding affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes. [] Notably, some C3-to-C3 linked dimers exhibited high binding affinity to the 5-HT1D receptor but did not bind to the 5-HT1F receptor, demonstrating their potential as subtype-selective ligands. []
Compound Description: 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide is a compound investigated for its pharmaceutical applications. [, ] Researchers identified novel hydrates and polymorphs of this compound. [, ] Polymorphs, which are different crystal structures of the same chemical compound, can have distinct physical properties like solubility and stability, affecting drug formulation and efficacy. [, ]
Imatinib (and its Salt Forms) and Related Analogs
Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). [, , , , , , , ] It specifically targets the BCR-ABL tyrosine kinase, a protein that drives the abnormal growth of white blood cells in CML. Imatinib is also effective against other cancers, such as gastrointestinal stromal tumors (GISTs). [] The drug is available in various salt forms, including the commonly used imatinib mesylate. [, ]
Relevance: Although Imatinib and its analogs target different biological pathways than N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-4-(1-pyrrolidinylmethyl)benzamide, they share a crucial structural feature: the 4-(4-methylpiperazin-1-yl)methylbenzamide moiety. This shared substructure suggests that these compounds might exhibit overlapping pharmacological profiles or that modifications to this region could impact binding to similar biological targets. Additionally, the development of various imatinib salt forms with potentially different pharmacokinetic properties [] offers valuable knowledge for exploring similar modifications to the target compound.
3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib) and its Salt Forms
Compound Description: Ponatinib is a potent tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to other tyrosine kinase inhibitors. [, , , , ] The drug acts by inhibiting the BCR-ABL tyrosine kinase, including the T315I gatekeeper mutation, which confers resistance to many other kinase inhibitors. [] Ponatinib is available in various salt forms, including its monohydrochloride salt, which exhibits distinct crystalline forms and an amorphous form. [, , , ]
Relevance: Similar to imatinib, ponatinib also shares the 4-(4-methylpiperazin-1-yl)methylbenzamide moiety with N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-4-(1-pyrrolidinylmethyl)benzamide, highlighting the significance of this substructure for biological activity. The existence of various ponatinib salt forms with different crystalline forms and an amorphous form [, , , ] provides valuable insights into potential modifications of the target compound to modulate its physicochemical properties, which could be beneficial for drug formulation and pharmacokinetic optimization.
APD791 and its Metabolites
Compound Description: APD791 (3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide) is a selective 5-HT2A receptor inverse agonist. [, ] It demonstrates potent antiplatelet activity by inhibiting serotonin-amplified platelet aggregation. [, ] In vivo studies show APD791 effectively inhibits 5-HT-mediated amplification of collagen-stimulated platelet aggregation in dogs. [] Two active metabolites, APD791-M1 and APD791-M2, have been identified in dogs after oral administration, with affinity and selectivity profiles similar to APD791. []
Relevance: Although APD791 and N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-4-(1-pyrrolidinylmethyl)benzamide differ in their core structures and target receptors, both compounds feature a substituted phenyl ring directly linked to the benzamide moiety. This similarity suggests that modifications to the substituents on this phenyl ring could influence pharmacological activity for both compounds. Additionally, the identification of active metabolites of APD791 [] highlights the importance of investigating potential metabolites for N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-4-(1-pyrrolidinylmethyl)benzamide during drug development, as these metabolites might contribute to its overall pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.